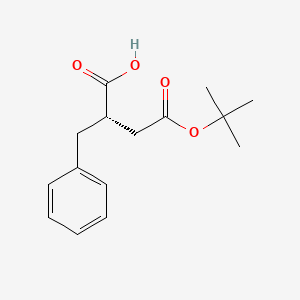

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

CAS No.: 337518-87-3

Cat. No.: VC4144988

Molecular Formula: C15H20O4

Molecular Weight: 264.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 337518-87-3 |

|---|---|

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.321 |

| IUPAC Name | (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |

| Standard InChI Key | TWMRLCPQQCHIBH-LBPRGKRZSA-N |

| SMILES | CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O |

Introduction

Chemical Structure and Stereochemistry

The compound’s IUPAC name is (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, reflecting its stereochemistry and functional groups . Key structural features include:

-

Chiral center: The S-configuration at C2 influences its biological activity and synthetic utility.

-

Benzyl group: Provides steric bulk and aromatic character.

-

tert-Butoxy-protected ketone: Enhances stability during synthetic transformations.

-

Carboxylic acid: Enables salt formation and further derivatization.

The stereochemistry is critical for interactions with biological targets, as evidenced by its enantiomer’s distinct pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is synthesized via asymmetric methods or resolution techniques. One approach involves:

-

Friedel-Crafts acylation: Reacting itaconic anhydride with a benzyl-substituted benzene derivative in the presence of as a Lewis catalyst .

-

Chiral resolution: Using enzymes or chiral auxiliaries to isolate the S-enantiomer from racemic mixtures .

Industrial-scale production employs continuous flow reactors to optimize yield (typically >95%) and minimize racemization .

Key Reaction Conditions

-

Temperature: 0–60°C to prevent decomposition.

-

Solvents: Dichloromethane, toluene, or ethyl acetate.

Physical and Chemical Properties

The tert-butoxy group enhances solubility in organic solvents, while the carboxylic acid allows for salt formation with bases like NaOH .

Applications in Pharmaceutical Research

Intermediate for Drug Synthesis

This compound serves as a key intermediate in synthesizing:

-

Kynurenine-3-hydroxylase inhibitors: Potential therapeutics for neurodegenerative disorders like Alzheimer’s and Huntington’s disease .

Protecting Group Strategy

The tert-butoxy group can be selectively removed under acidic conditions (e.g., TFA) to reveal a ketone, enabling further functionalization .

Comparison with Structural Analogs

The S-enantiomer’s chiral center is critical for binding to enzymatic targets, as seen in its superior inhibitory activity compared to the R-form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume